molecular formula C13H10ClNO2 B187838 2-(Allylamino)-3-chloronaphthoquinone CAS No. 6292-12-2

2-(Allylamino)-3-chloronaphthoquinone

Cat. No.: B187838
CAS No.: 6292-12-2
M. Wt: 247.67 g/mol
InChI Key: PYIGZVBXHAUBPU-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of BRD-K45681478 involves several synthetic routes and reaction conditions. The exact methods and conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired chemical structure .

Chemical Reactions Analysis

BRD-K45681478 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRD-K45681478 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It is used to investigate cellular processes and molecular pathways involved in cancer progression.

    Medicine: It has potential therapeutic applications in the treatment of bladder cancer and other malignancies.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of BRD-K45681478 involves targeting specific molecular pathways involved in cancer progression. It interacts with key proteins and enzymes, inhibiting their activity and preventing the growth and spread of cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

BRD-K45681478 is unique in its ability to target specific molecular pathways involved in cancer progression. Similar compounds include:

  • 1S,3R-RSL-3
  • RITA
  • U-0126
  • Temsirolimus
  • MRS-1220
  • LY2784544

These compounds also show potential therapeutic effects in cancer treatment but may differ in their specific mechanisms of action and molecular targets .

Properties

CAS No.

6292-12-2

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione

InChI

InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2

InChI Key

PYIGZVBXHAUBPU-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Canonical SMILES

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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